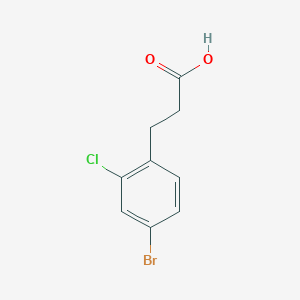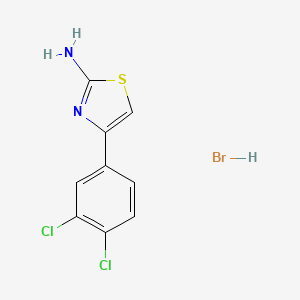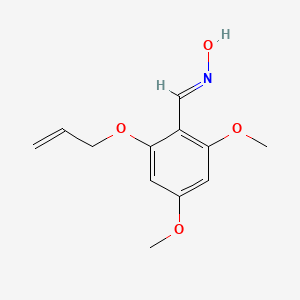![molecular formula C20H30N2O3 B2367303 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide CAS No. 921864-61-1](/img/structure/B2367303.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.471. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetic and Pharmacodynamic Studies
Research on compounds structurally related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide" often focuses on understanding their pharmacokinetic and pharmacodynamic properties. These studies aim to elucidate how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanisms of action and therapeutic effects. For instance, the pharmacokinetic profile of propyl paraben in humans was evaluated to understand its absorption, metabolism, and excretion following oral administration (Shin et al., 2019).
Safety and Tolerability Assessment
Before clinical use, it's crucial to assess the safety and tolerability of compounds. This includes identifying potential toxicities, adverse effects, and interactions with other substances. Studies on related compounds have been conducted to determine their safety profiles in both preclinical and clinical settings. For example, the safety, tolerability, and pharmacokinetic profile of BIA 2-093, a novel putative antiepileptic agent, was evaluated in healthy volunteers (Almeida & Soares-da-Silva, 2003).
Mechanisms of Action
Understanding the mechanisms through which compounds exert their therapeutic effects is fundamental for their application in treating diseases. This can involve studying their interaction with biological targets, such as enzymes or receptors, and their role in physiological or pathological processes. For instance, the effect of dilazep on circulating platelet aggregation in diabetics was investigated to understand its potential therapeutic mechanism (Carleo et al., 1983).
Therapeutic Applications
Compounds are often studied for their potential therapeutic applications in various medical conditions. This includes evaluating their efficacy in treating specific diseases, optimal dosing strategies, and comparing their effectiveness with existing treatments. For example, the phase II trial of temozolomide in patients with progressive low-grade glioma assessed the drug's activity in treating brain tumors (Quinn et al., 2003).
Environmental and Exposure Studies
Some studies focus on the environmental presence of chemical compounds and their potential exposure to humans. This can include assessing levels in various environments, potential sources of exposure, and implications for human health. For instance, the occurrence of parabens and their metabolites in human urine from several Asian countries, Greece, and the United States was examined to understand human exposure levels (Honda et al., 2018).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-7-10-22-15-11-14(21-17(23)12-19(2,3)4)8-9-16(15)25-13-20(5,6)18(22)24/h8-9,11H,7,10,12-13H2,1-6H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBGAVDBEKEBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)


![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)




